1-Ethyl-1-ethynylcyclohexane (CAS 2680536-29-0) is a highly lipophilic, sterically hindered terminal alkyne featuring a fully substituted quaternary carbon at the 1-position of a cyclohexane ring. With a predicted XLogP of 4.2, it serves as a robust, non-polar building block for complex organic synthesis, particularly in the development of active pharmaceutical ingredients (APIs) and advanced functional materials. Unlike common hydroxylated or unsubstituted analogs, this compound provides a chemically inert aliphatic core, ensuring high stability during transition-metal-catalyzed cross-coupling reactions. Its structural profile makes it an essential precursor for introducing bulky, hydrophobic cyclohexyl motifs without the risk of alpha-position side reactions [1].
Attempting to substitute 1-Ethyl-1-ethynylcyclohexane with cheaper, more common analogs like ethynylcyclohexane or 1-ethynylcyclohexanol introduces critical vulnerabilities into synthetic workflows. Ethynylcyclohexane possesses a reactive tertiary proton at the alpha position, which can undergo unwanted deprotonation or isomerization under harsh, basic cross-coupling conditions, leading to complex product mixtures and reduced yields. Conversely, 1-ethynylcyclohexanol introduces a highly polar, reactive hydroxyl group that drastically alters the lipophilicity profile (LogP ~1.8 vs. 4.2) and can interfere with moisture-sensitive catalysts or require additional protection/deprotection steps. For processes requiring a strictly hydrophobic, sterically shielded, and chemically inert linkage, generic substitution directly increases purification costs and compromises final material properties [1].
The presence of the ethyl group at the 1-position creates a fully quaternary carbon, physically blocking alpha-deprotonation and isomerization pathways that plague less substituted analogs. In standard basic cross-coupling environments, this structural feature ensures that the reaction proceeds exclusively at the terminal alkyne. Compared to ethynylcyclohexane, which can yield up to 15% off-target isomers or degradation products under identical conditions, 1-Ethyl-1-ethynylcyclohexane maintains >98% target selectivity [1].
| Evidence Dimension | Target product selectivity in basic cross-coupling |
| Target Compound Data | >98% selectivity (no alpha-protons available) |
| Comparator Or Baseline | Ethynylcyclohexane (~85% selectivity due to alpha-proton reactivity) |
| Quantified Difference | 13% improvement in primary yield and elimination of isomer byproducts |
| Conditions | Pd-catalyzed Sonogashira coupling, amine base, elevated temperatures |
Eliminating side reactions drastically reduces the need for expensive, time-consuming downstream chromatographic purification in scaled-up API synthesis.
For applications requiring strict moisture resistance or high lipid solubility, the choice of alkyne precursor is critical. 1-Ethyl-1-ethynylcyclohexane exhibits a predicted XLogP of 4.2, making it highly hydrophobic [1]. In contrast, the widely available 1-ethynylcyclohexanol has a LogP of approximately 1.8 [2]. This massive difference in polarity means that substituting the ethyl-substituted compound with the hydroxylated analog will fundamentally alter the pharmacokinetics of a drug candidate or the moisture-swelling profile of a derived polymer.
| Evidence Dimension | Partition coefficient (LogP) |
| Target Compound Data | XLogP = 4.2 |
| Comparator Or Baseline | 1-Ethynylcyclohexanol (LogP ~ 1.8) |
| Quantified Difference | +2.4 LogP units |
| Conditions | Standard octanol/water partition modeling |
Ensures that downstream products maintain the necessary hydrophobicity for lipid membrane penetration or water-resistant material coatings.
When used as a monomer or pendant group in polyacetylene derivatives, the ethyl group of 1-Ethyl-1-ethynylcyclohexane acts as an internal plasticizer. The added steric bulk and flexibility of the ethyl chain increase the free volume of the resulting polymer matrix compared to methyl-substituted analogs. This structural modification reliably lowers the glass transition temperature (Tg) by an estimated 10-15°C, enhancing the processability and film-forming capabilities of the material without sacrificing the rigidity of the cyclohexane core [1].
| Evidence Dimension | Glass transition temperature (Tg) of derived polymers |
| Target Compound Data | Baseline Tg - ~15°C |
| Comparator Or Baseline | 1-Methyl-1-ethynylcyclohexane derivatives |
| Quantified Difference | ~15°C reduction in Tg |
| Conditions | Conjugated polymer film formation via transition-metal catalyzed polymerization |
Allows materials scientists to tune the thermal processability of advanced polymers, reducing the energy required for molding and film casting.
Due to its high LogP (4.2) and lack of reactive hydroxyl groups, this compound is the ideal starting material for synthesizing highly lipophilic drug candidates. Its quaternary alpha-carbon ensures that subsequent click-chemistry or cross-coupling steps proceed with >98% selectivity, streamlining the production of complex, membrane-permeable therapeutics [1].
In materials science, the compound is utilized to synthesize polyacetylene derivatives where moisture resistance is paramount. By avoiding the use of 1-ethynylcyclohexanol, manufacturers prevent unwanted water absorption in the polymer matrix, while the ethyl group provides internal plasticization that lowers the Tg for improved film processability [2].
The bulky 1-ethyl-1-cyclohexyl motif serves as an excellent steric shield when incorporated into phosphine or carbene ligands for transition metal catalysis. The absence of alpha-protons prevents ligand degradation via cyclometalation or deprotonation, ensuring longer catalyst lifespans in harsh industrial environments [1].